molecular formula C16H12ClN3O B10755137 3-[(5-Phenyl-1,3-oxazol-2-yl)amino]benzonitrile;hydrochloride

3-[(5-Phenyl-1,3-oxazol-2-yl)amino]benzonitrile;hydrochloride

Cat. No.: B10755137
M. Wt: 297.74 g/mol
InChI Key: UMRCHWHZJBYWLH-UHFFFAOYSA-N
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Description

  • GW627834A is a chemical compound with the systematic name 2-[(2,4-dichlorophenyl)amino]-N-[(1R,2S)-1-ethyl-2-hydroxypropyl]acetamide. It falls within the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
  • This compound is known for its analgesic (pain-relieving), anti-inflammatory, and antipyretic (fever-reducing) properties.
  • Its chemical structure consists of a dichlorophenyl group attached to an acetamide moiety via an ethyl-hydroxypropyl linker.
  • Preparation Methods

    • GW627834A can be synthesized through several routes, including:

        Acylation of 2,4-dichloroaniline: The reaction involves acylating 2,4-dichloroaniline with an appropriate acylating agent (such as acetic anhydride) to form the acetamide functionality.

        Resolution of racemic mixture: The chiral center in GW627834A allows for resolution into its enantiomers. The (1R,2S)-enantiomer is the active form.

    • Industrial production typically involves large-scale synthesis using optimized conditions to achieve high yields and purity.
  • Chemical Reactions Analysis

    • GW627834A undergoes various chemical reactions:

        Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.

        Reduction: Reduction of the carbonyl group yields the alcohol form.

        Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups.

    • Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophilic substitution reagents (e.g., NaOH).
  • Scientific Research Applications

      Medicine: GW627834A is used as an analgesic and anti-inflammatory agent, particularly in the treatment of pain associated with arthritis and other inflammatory conditions.

      Chemistry: Researchers study its reactivity and stereochemistry to understand drug design principles.

      Biology: It may have implications in inflammation-related pathways and cellular responses.

      Industry: Pharmaceutical companies explore its derivatives for improved drug candidates.

  • Mechanism of Action

    • GW627834A inhibits cyclooxygenase (COX) enzymes, specifically COX-2, which are involved in prostaglandin synthesis.
    • By blocking COX-2, it reduces inflammation, pain, and fever.
    • Molecular targets include the active site of COX-2 and downstream signaling pathways.
  • Comparison with Similar Compounds

    • GW627834A shares similarities with other NSAIDs, such as ibuprofen, diclofenac, and naproxen.
    • Its uniqueness lies in the specific combination of the dichlorophenyl group and the ethyl-hydroxypropyl linker.

    Remember that GW627834A’s therapeutic effects and safety profile should be evaluated through clinical trials and further research. Always consult a healthcare professional before using any medication .

    Properties

    Molecular Formula

    C16H12ClN3O

    Molecular Weight

    297.74 g/mol

    IUPAC Name

    3-[(5-phenyl-1,3-oxazol-2-yl)amino]benzonitrile;hydrochloride

    InChI

    InChI=1S/C16H11N3O.ClH/c17-10-12-5-4-8-14(9-12)19-16-18-11-15(20-16)13-6-2-1-3-7-13;/h1-9,11H,(H,18,19);1H

    InChI Key

    UMRCHWHZJBYWLH-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C2=CN=C(O2)NC3=CC=CC(=C3)C#N.Cl

    Origin of Product

    United States

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